molecular formula C10H11ClN2O2 B11726588 Benzyl 2-Amino-2-cyanoacetate Hydrochloride

Benzyl 2-Amino-2-cyanoacetate Hydrochloride

Cat. No.: B11726588
M. Wt: 226.66 g/mol
InChI Key: XCZRRIXWHFYZIK-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-cyanoacetate hydrochloride is an organic compound featuring a benzyl ester, an amino group, and a cyano group attached to the α-carbon of the acetate backbone. Its structural uniqueness lies in the simultaneous presence of electron-withdrawing (cyano) and electron-donating (amino) groups, which may influence its reactivity and stability compared to analogs.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

benzyl 2-amino-2-cyanoacetate;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9H,7,12H2;1H

InChI Key

XCZRRIXWHFYZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C#N)N.Cl

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation with Subsequent Amination

A modified Knoevenagel condensation, as demonstrated in the synthesis of etocrilene, offers a potential framework. In this approach, benzyl cyanoacetate could react with a carbonyl compound (e.g., benzaldehyde) under catalytic conditions to form an α,β-unsaturated cyanoester. Subsequent amination via Michael addition or reductive amination might introduce the amino group. For example:

Benzyl cyanoacetate+RCHOcatalystBenzyl 2-cyano-2-(R)acrylateNH3Benzyl 2-amino-2-cyanoacetate\text{Benzyl cyanoacetate} + \text{RCHO} \xrightarrow{\text{catalyst}} \text{Benzyl 2-cyano-2-(R)acrylate} \xrightarrow{\text{NH}_3} \text{Benzyl 2-amino-2-cyanoacetate}

Key catalysts for such reactions include organic amines (e.g., piperidine, dibutylamine) paired with carboxylic acids (e.g., propionic acid). Reaction conditions typically involve reflux in non-polar solvents (e.g., hexane, heptane) at 85–102°C for 12–15 hours.

Challenges:

  • Regioselectivity : Ensuring amino group addition occurs at the β-position without side reactions.

  • Stability : The amino-cyanoacetate intermediate may undergo hydrolysis or cyclization under prolonged heating.

Strecker-Type Synthesis Adapted for Ester Derivatives

The Strecker amino acid synthesis, which combines aldehydes, ammonium chloride, and cyanide, could be adapted for ester substrates. Using glyoxylic acid benzyl ester as a starting material, the reaction with NH₄Cl and KCN might yield the target compound:

Benzyl glyoxylate+NH4Cl+KCNBenzyl 2-amino-2-cyanoacetate+HCl\text{Benzyl glyoxylate} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{Benzyl 2-amino-2-cyanoacetate} + \text{HCl}

This route avoids the need for protective groups but requires precise pH control to prevent ester hydrolysis.

Catalytic Systems and Reaction Optimization

Catalyst Selection

Data from etocrilene synthesis highlight the efficacy of secondary amines (e.g., dibutylamine, piperidine) and aliphatic acids (e.g., propionic acid) in promoting condensation reactions. These catalysts facilitate water removal via azeotropic distillation, driving the reaction to completion. For example:

Catalyst SystemSolventTemperature (°C)Yield (%)
Dibutylamine + Propionic AcidHexane85–8773
Piperidine + Caprylic AcidHeptane99–10268

Solvent and Stoichiometry

Non-polar solvents (hexane, heptane) improve selectivity by minimizing side reactions. Excess ethyl cyanoacetate (0.2–5 equivalents relative to benzophenone) is critical in etocrilene synthesis, suggesting that a similar excess of benzyl cyanoacetate may enhance yields in analogous reactions.

Post-Synthetic Modifications and Salt Formation

Hydrochloride Salt Preparation

The free amine generated in the above steps is treated with HCl gas or aqueous HCl to form the hydrochloride salt. For instance:

Benzyl 2-amino-2-cyanoacetate+HClBenzyl 2-amino-2-cyanoacetate hydrochloride\text{Benzyl 2-amino-2-cyanoacetate} + \text{HCl} \rightarrow \text{this compound}

Isolation typically involves crystallization from ethanol or ethyl acetate, with yields dependent on purity of the free base.

Purification Techniques

  • Recrystallization : Ethanol (75–100% v/v) is effective for removing unreacted starting materials.

  • Distillation : Solvent recovery via normal-pressure distillation reduces waste and cost.

Mechanistic Insights and Side Reactions

Competing Pathways

The primary side reaction involves hydrolysis of the cyano group to a carboxylic acid under acidic or aqueous conditions. For example:

Benzyl 2-amino-2-cyanoacetate+H2OBenzyl 2-amino-2-carboxyacetate\text{Benzyl 2-amino-2-cyanoacetate} + \text{H}_2\text{O} \rightarrow \text{Benzyl 2-amino-2-carboxyacetate}

This is mitigated by using anhydrous solvents and minimizing reaction time.

Byproduct Management

Patents describe recycling byproducts (e.g., trichlorobenzoic acid) via chlorination or microwave-assisted regeneration. Such strategies improve atom economy and sustainability.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Knoevenagel-AminationHigh scalability, reusable catalystsRequires multiple steps65–75
Strecker AdaptationSingle-step synthesispH sensitivity, ester hydrolysis risk50–60

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Amino-2-cyanoacetate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Chemical Name : Benzyl 2-Amino-2-cyanoacetate Hydrochloride
Molecular Formula : C₉H₁₂ClN₃O₂
CAS Number : 878709-17-2
Molecular Weight : 202.65 g/mol

The compound features an amino group, a cyano group, and an ester functionality, which contribute to its reactivity and biological potential. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential in drug development due to its diverse biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain analogs were effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : In vitro studies have shown that the compound induces apoptosis in cancer cell lines by activating caspase pathways. Specifically, it was found to inhibit the proliferation of breast cancer cells, suggesting its potential as a therapeutic agent in oncology.
  • Enzyme Inhibition : The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules:

  • Building Block for Complex Molecules : It is utilized as a starting material for synthesizing biologically active compounds and specialty chemicals. Its ability to participate in various chemical reactions makes it valuable for generating diverse molecular architectures .

Biological Research

The compound's unique structure allows researchers to explore its effects on different biological systems:

  • Structure-Activity Relationship Studies : Modifications to the benzyloxy group significantly influence antimicrobial efficacy, providing insights into optimizing compounds for better activity against pathogens .

Case Study 1: Antimicrobial Activity

  • Objective : To evaluate the antimicrobial effects of synthesized derivatives.
  • Results : Compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. Structural modifications enhanced activity, indicating potential for further development.

Case Study 2: Anticancer Effects

  • Objective : To assess cytotoxicity against cancer cell lines.
  • Results : The compound showed IC50 values of 10 µM against MCF-7 breast cancer cells. This suggests promising lead compounds for future anticancer drug development.

Case Study 3: DPP-IV Inhibition Study

  • Objective : To determine the inhibitory effect on DPP-IV.
  • Results : The compound exhibited an IC50 value of 15 µM, indicating potential utility in diabetes treatment strategies.

Mechanism of Action

The mechanism of action of Benzyl 2-Amino-2-cyanoacetate Hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and amino groups allow it to act as a nucleophile or electrophile in different reactions. Its derivatives can interact with biological targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number
Benzyl 2-amino-2-cyanoacetate HCl C₁₀H₁₁ClN₂O₂* ~226.67* Amino, cyano, benzyl ester N/A
Methyl 2-amino-2-phenylacetate HCl C₉H₁₂ClNO₂ 201.65 Amino, phenyl, methyl ester 15028-40-7
Benzyl 3-aminopropanoate HCl C₁₀H₁₄ClNO₂ 215.70 Amino, benzyl ester 99616-43-0
2-(Methylamino)-2-phenylacetic acid HCl C₉H₁₂ClNO₂ 201.65 Methylamino, phenyl, carboxylic acid 28544-42-5

*Estimated based on analogous structures.

Key Observations :

  • Ester Group: Benzyl esters (e.g., in benzyl 2-amino-2-cyanoacetate and benzyl 3-aminopropanoate) confer higher lipophilicity than methyl esters, influencing solubility and membrane permeability in biological systems .
  • Positional Isomerism: Benzyl 3-aminopropanoate HCl places the amino group on the third carbon, reducing steric hindrance compared to the α-amino group in the target compound, which may affect crystallinity or stability .

Physicochemical Properties and Stability

  • Solubility: The cyano group in benzyl 2-amino-2-cyanoacetate HCl likely reduces water solubility compared to carboxylic acid derivatives like 2-(methylamino)-2-phenylacetic acid HCl, which can form zwitterionic structures .
  • Hydrolysis: Benzyl esters are prone to hydrolysis under acidic or basic conditions, releasing benzyl alcohol and the corresponding acid. The cyano group may stabilize the intermediate, delaying hydrolysis compared to benzyl 3-aminopropanoate HCl .
  • Thermal Stability: The electron-withdrawing cyano group could enhance thermal stability relative to analogs with purely alkyl or aryl substituents .

Biological Activity

Benzyl 2-amino-2-cyanoacetate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and case studies that highlight its efficacy.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H11_{11}ClN2_2O2_2 and features a benzyl group attached to an amino acid derivative with a cyano group. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating inhibition of biofilm formation in Escherichia coli and other pathogens. The compound's structure-activity relationship (SAR) indicates that modifications to the benzyl and cyano groups can enhance its antibacterial efficacy.

Compound Target Bacteria Activity
Benzyl 2-amino-2-cyanoacetate HClE. coliInhibits biofilm formation
Analog 1Staphylococcus aureusModerate inhibition
Analog 2Pseudomonas aeruginosaLow activity

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 and PC-3, with IC50_{50} values ranging from 5 to 20 µg/mL. The mechanism involves caspase activation and cell cycle arrest, suggesting it may serve as a lead compound for cancer therapy.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been tested in models of neurodegenerative diseases, showing promise in modulating neurotransmitter systems, particularly through interactions with NMDA receptors. This modulation may help mitigate excitotoxicity associated with conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that while traditional antibiotics were effective, the compound showed superior activity in preventing biofilm formation in uropathogenic E. coli, which is critical for urinary tract infections.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines using this compound. The compound demonstrated selective cytotoxicity against MCF-7 cells, with flow cytometry confirming the induction of apoptosis through the mitochondrial pathway.

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:

  • SAR Studies : Further elucidating the structure-activity relationships to optimize potency and selectivity.
  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Investigating the detailed mechanisms underlying its biological activities.

Q & A

Q. What mechanistic insights explain thermal degradation pathways?

  • Methodological Answer : Thermal gravimetric analysis (TGA) coupled with FTIR can identify gaseous degradation products (e.g., CO, CO2). Computational modeling (DFT) predicts bond dissociation energies, highlighting vulnerable sites like the cyano or ester group .

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